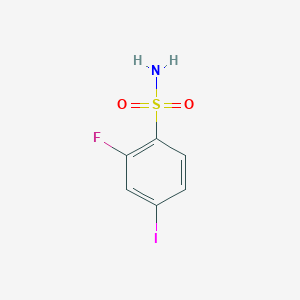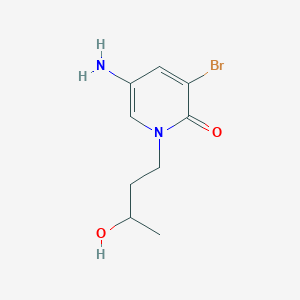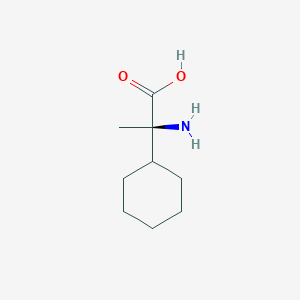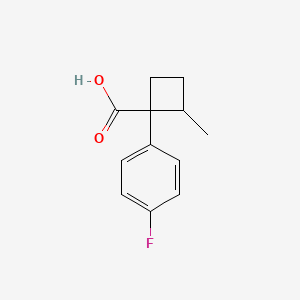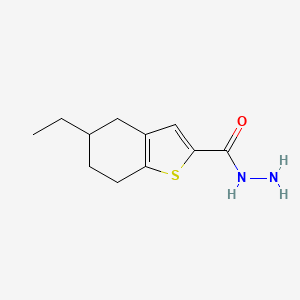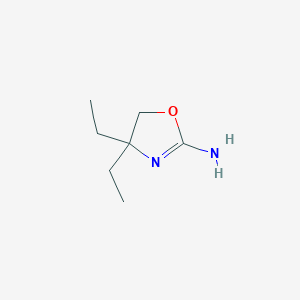
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine is a heterocyclic compound featuring an oxazole ring. Oxazoles are known for their wide range of biological activities and are often used as intermediates in the synthesis of various chemical entities in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of O-alkenyl imidates, which can be derived from specific imidazolidinones . The reaction conditions often require the presence of iodine and a suitable solvent, followed by purification through flash chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques suitable for industrial scales.
化学反応の分析
Types of Reactions
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:
Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
科学的研究の応用
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and receptor binding.
Industry: It finds applications in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-amine
- 2-Ethyl-4,5-dimethyl-1,3-oxazole
- 4-(4,5-Dihydro-1,3-oxazol-2-yl)pyridine
Uniqueness
4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 4-position can affect its binding affinity and selectivity towards different molecular targets, making it distinct from other oxazole derivatives.
特性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
4,4-diethyl-5H-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H14N2O/c1-3-7(4-2)5-10-6(8)9-7/h3-5H2,1-2H3,(H2,8,9) |
InChIキー |
PKTDSWFWOCSTDV-UHFFFAOYSA-N |
正規SMILES |
CCC1(COC(=N1)N)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-cyano-3-[1-(2-cyanoethyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13071789.png)
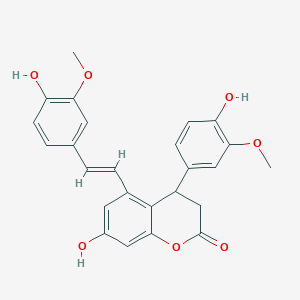

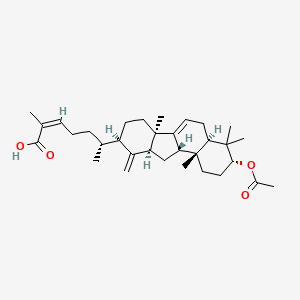
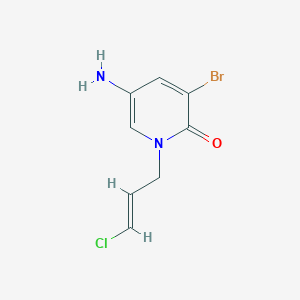
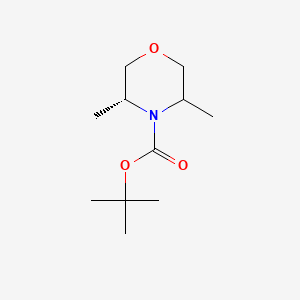
![[Cis-6-(trifluoromethyl)oxan-3-yl]methanol](/img/structure/B13071821.png)
![N-[3-(hydrazinecarbonyl)-5-(thiophene-2-sulfonamido)phenyl]thiophene-2-sulfonamide](/img/structure/B13071824.png)
